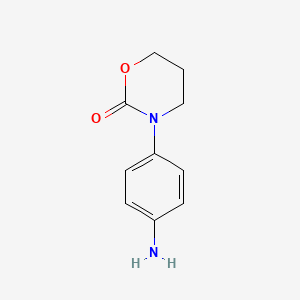
3-(4-Aminophenyl)-1,3-oxazinan-2-one
Cat. No. B8646630
M. Wt: 192.21 g/mol
InChI Key: JHBVIQFKBYKNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08309718B2
Procedure details


A mixture of 3-(4-nitrophenyl)-1,3-oxazinan-2-one (0.10 g, 0.00045 mol) in 5 mL of methanol was hydrogenated, in the presence of 10% Pd/C, under balloon pressure of hydrogen, overnight. After filtering off the catalyst, the filtrate was evaporated to dryness and used directly in next step. LCMS (M+H) 193.0.
Name
3-(4-nitrophenyl)-1,3-oxazinan-2-one
Quantity
0.1 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][O:12][C:11]2=[O:16])=[CH:6][CH:5]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][O:12][C:11]2=[O:16])=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
3-(4-nitrophenyl)-1,3-oxazinan-2-one
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1C(OCCC1)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering off the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C=C1)N1C(OCCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
